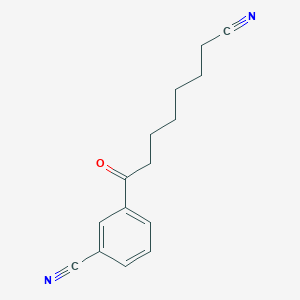

![molecular formula C7H8N4 B1324288 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1467103-13-4](/img/structure/B1324288.png)

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

説明

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a chemical compound that has been studied for its potential antiviral properties . It has been identified as a promising antiviral agent against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .

Synthesis Analysis

The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine and its analogs has been described in various studies . For example, one method involved the preparation of a compound from a bromomethyl and chloroquinoline derivative . Another study described the synthesis of a related compound using a core scaffold and a combination of tofacitinib’s .Molecular Structure Analysis

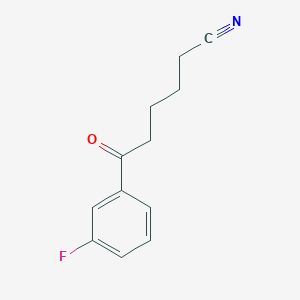

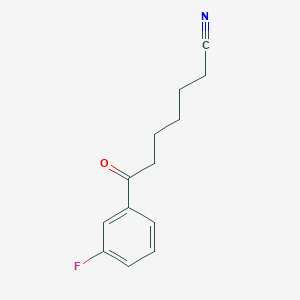

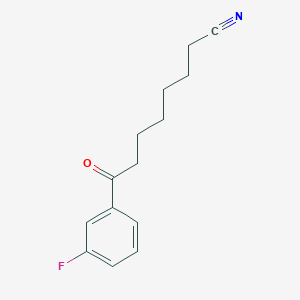

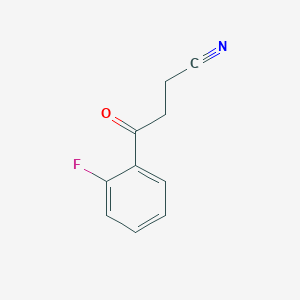

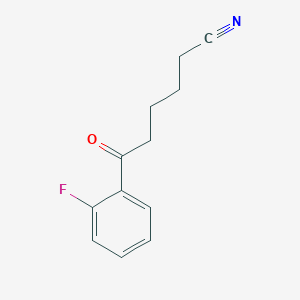

The molecular structure of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is characterized by a pyrrolo[2,3-d]pyrimidine scaffold . This scaffold has been found to elicit antiviral activity . Other core structures, such as 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine, can also serve as alternatives .Chemical Reactions Analysis

The chemical reactivity of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has been explored in the context of its potential as an antiviral agent . For instance, one study described a reaction involving the compound and methanesulfonyl chloride, followed by a reaction with lithium bromide .科学的研究の応用

Antitubercular Agents

The compound has been explored as an antitubercular agent. A library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives was synthesized and their structure-activity relationships were studied. Sixteen compounds displayed in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Inhibitors of P21-Activated Kinase 4

The compound has been used as an inhibitor of P21-Activated Kinase 4 (PAK4). The overexpression of PAK4 is associated with a variety of cancers. The binding modes and inhibitory mechanisms of four 7H-pyrrolo[2,3-d]pyrimidine competitive inhibitors of PAK4 were investigated at the molecular level .

Inhibitors of Protein Kinase R (PKR)

The compound has been used as an inhibitor of Protein Kinase R (PKR). PKR is an endoplasmic reticulum (ER) kinase .

Microtubule Inhibitors

The compound has been synthesized as a microtubule inhibitor. Compounds were reported as potent antimitotic and antitumor agents with Pgp modulatory effects .

Nitric Oxide Production Inhibitors

The compound has been developed as a novel nitric oxide production inhibitor. Results showed that most cells were viable even at the high concentration of 60 µM in both situations with and without LPS stimulation .

作用機序

Target of Action

Similar compounds have been found to inhibit janus kinase 1 (jak1) . JAK1 is a key player in the signaling pathways of a wide range of cytokines and growth factors, making it a potential target for autoimmune diseases .

Mode of Action

Related compounds have been shown to selectively inhibit jak1 . This inhibition likely occurs through the compound binding to the ATP-binding site of the kinase, preventing its activation and subsequent downstream signaling .

Biochemical Pathways

This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes .

Pharmacokinetics

A structurally similar compound was found to have desirable pharmacokinetic properties in mouse and rat in vivo studies . The compound exhibited an IC50 value of 8.5 nM against JAK1, indicating potent inhibitory activity .

Result of Action

Inhibition of jak1 can disrupt the jak-stat signaling pathway, potentially leading to reduced inflammation and immune response .

将来の方向性

The future research directions for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine could involve further investigation of its antiviral properties, particularly against flaviviruses . Additionally, elucidating its exact molecular target could provide valuable insights for the design of new antiviral agents .

特性

IUPAC Name |

7-methylpyrrolo[2,3-d]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-3-2-5-4-9-7(8)10-6(5)11/h2-4H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFJIINDKIPKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CN=C(N=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。